![molecular formula C17H14N2O6 B2354249 N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide CAS No. 899748-67-5](/img/structure/B2354249.png)
N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide, also known as BDOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
Target of Action
The primary target of this compound is Bfl-1 , a protein that is overexpressed in both hematological and solid tumors . Bfl-1 is part of the Bcl-2 family of proteins that regulate cell death and survival, making it a highly desirable target for cancer therapeutics .
Mode of Action
The compound acts as a reversible covalent small-molecule ligand for Bfl-1 . It binds to Cys55 of Bfl-1 through a reversible covalent mechanism . This binding was validated through biophysical and biochemical techniques .
Biochemical Pathways
The compound’s interaction with Bfl-1 affects the apoptosis pathway. By binding to Bfl-1, it can potentially inhibit the protein’s function and promote programmed cell death in cancer cells . .
Result of Action
Given its target and mode of action, it is reasonable to hypothesize that the compound could induce apoptosis in cancer cells overexpressing bfl-1 .
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has a low toxicity profile, making it a safe compound to use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration over an extended period.
Future Directions
Several future directions for research on N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide can be explored. One area of research is the development of this compound derivatives with improved solubility and stability. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential therapeutic applications in other disease areas. The use of this compound in combination with other drugs can also be explored to enhance its therapeutic efficacy. Finally, the potential use of this compound in clinical trials can be investigated to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form 1,3-benzodioxole-5-carbonyl chloride. This intermediate is then reacted with N-methylhydroxylamine to form N-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide (this compound). The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide has been studied for its potential therapeutic applications in various scientific research fields. One of the significant areas of research is its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been found to inhibit the invasion and migration of cancer cells, suggesting its potential as an anti-metastatic agent.
Another area of research is the use of this compound in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective effects and can prevent neurodegeneration caused by oxidative stress. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-16(18-7-10-1-3-12-14(5-10)24-8-22-12)17(21)19-11-2-4-13-15(6-11)25-9-23-13/h1-6H,7-9H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMOTMMNJHBUNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.